
3-Methyl-1-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-decene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C11H22, and it is a structural isomer of undecene. This compound is notable for its applications in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the addition of a methyl group to 1-decene using a suitable catalyst.
Dehydration of alcohols: The dehydration of 3-methyl-1-decanol can yield this compound under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through:
Catalytic cracking: This process involves breaking down larger hydrocarbons into smaller ones, including this compound, using a catalyst at high temperatures.
Oligomerization: This method involves the polymerization of smaller alkenes to form higher alkenes, including this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield 3-methyl-decane using catalysts like palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products:
Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid
Reduction: 3-Methyl-decane
Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene
Aplicaciones Científicas De Investigación
3-Methyl-1-decene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:
Catalytic Hydrogenation: The double bond in this compound interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.
Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.
Comparación Con Compuestos Similares
3-Methyl-1-decene can be compared with other similar alkenes, such as:
1-Decene: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.
3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.
Propiedades
Número CAS |
13151-28-5 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
3-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
KHHHLDBLDKGPLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
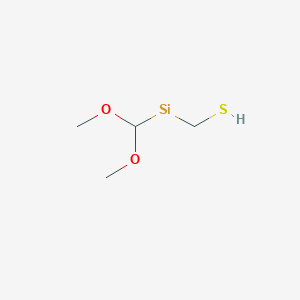
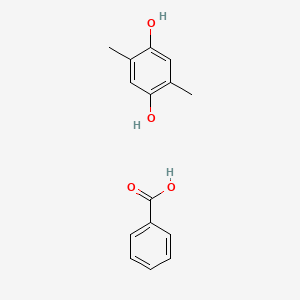
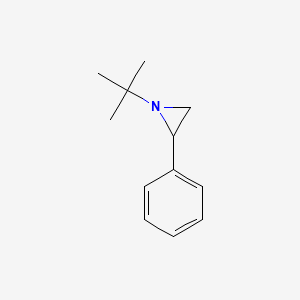
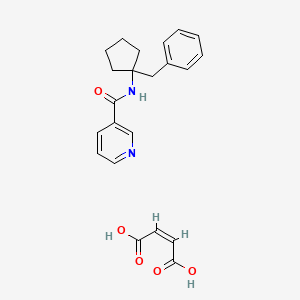
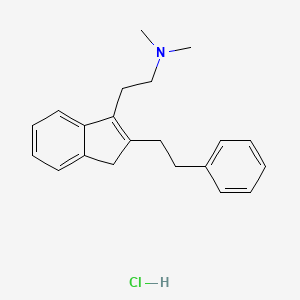

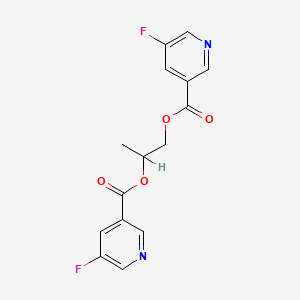
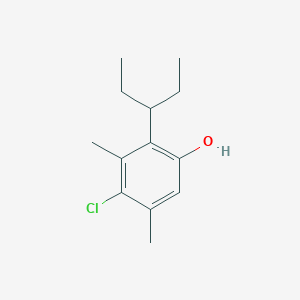
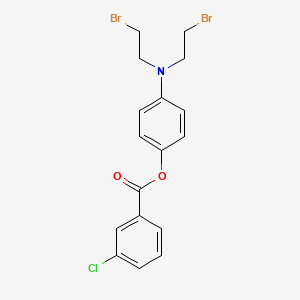
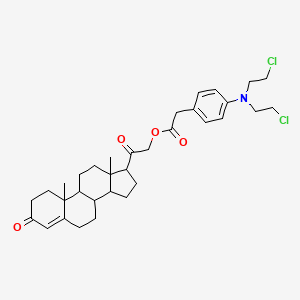
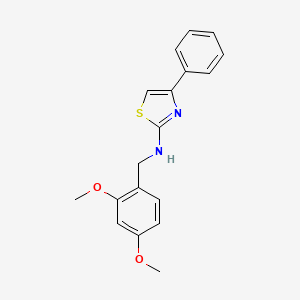
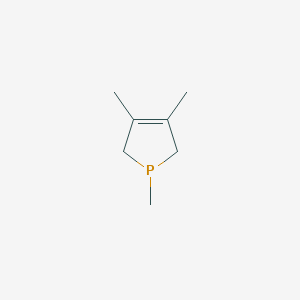
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
